molecular formula C10H14N2OS B2840318 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 1432581-09-3

3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2840318
CAS No.: 1432581-09-3
M. Wt: 210.3
InChI Key: NCHMJHFUGUCVFT-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one (hereafter referred to by its systematic name) is an enaminone derivative featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a dimethylamino-acrylophenone moiety at position 3. This compound is synthesized via Claisen-Schmidt condensation, where 5-acetyl-2,4-dimethylthiazole reacts with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux conditions, yielding the product in high purity . Structural elucidation via $ ^1H $ NMR confirms key signals: δ = 2.49 (s, 3H, CH$ _3 $), 2.78 (s, 3H, CH$ _3 $), 2.98 (s, 3H, CH$ _3 $), 3.15 (s, 3H, CH$ _3 $), and characteristic vinyl proton resonances at δ = 5.49–5.54 (d, J = 12 Hz) and 6.90–7.28 (d, J = 12 Hz) .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-10(14-8(2)11-7)9(13)5-6-12(3)4/h5-6H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHMJHFUGUCVFT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Substrates

  • Reactants :

    • α-Chloroacetone (2-chloropropanone) as the α-haloketone.
    • Thioacetamide as the sulfur and nitrogen source.
  • Mechanism :

    • Nucleophilic attack by thioacetamide’s sulfur on the α-carbon of α-chloroacetone.
    • Cyclization via intramolecular dehydration to form the thiazole ring.
  • Substituent Introduction :

    • Methyl groups at positions 2 and 4 are introduced via alkylation post-cyclization or by using pre-substituted reactants.

This method aligns with protocols observed in pyrazolo[1,5-α]pyrimidine syntheses, where thiazole intermediates are functionalized prior to coupling.

Enaminone Formation: Key Reaction Pathways

The enaminone moiety (3-(dimethylamino)prop-2-en-1-one) is constructed via condensation reactions between acetylthiazole derivatives and dimethylamine. Two primary methods dominate literature:

Claisen-Schmidt Condensation

  • Reactants :

    • 5-Acetyl-2,4-dimethylthiazole.
    • Dimethylamine hydrochloride.
  • Conditions :

    • Acid catalysis (e.g., dilute H₂SO₄ or HCl) in refluxing ethanol.
    • Reaction temperature: 80–100°C.
  • Mechanism :

    • Base-mediated deprotonation of the acetyl group to form an enolate.
    • Nucleophilic attack by dimethylamine, followed by dehydration to yield the α,β-unsaturated enaminone.

Use of Enamine-Forming Reagents

  • DMF-DMA (Dimethylformamide Dimethyl Acetal) :
    • Reagent: DMF-DMA in toluene or xylene.
    • Conditions: Reflux at 110–120°C for 6–12 hours.
    • Outcome: Direct conversion of acetylthiazole to enaminone via ketone activation.

Integrated Synthetic Routes

Combining thiazole synthesis and enaminone formation, the full pathway proceeds as follows:

Stepwise Synthesis

  • Step 1: Thiazole Core Preparation

    • Synthesis of 2,4-dimethylthiazole-5-carbaldehyde via Hantzsch reaction.
    • Oxidation to 5-acetyl-2,4-dimethylthiazole using MnO₂ or CrO₃.
  • Step 2: Enaminone Formation

    • Condensation of 5-acetyl-2,4-dimethylthiazole with dimethylamine under acidic conditions (yield: ~60–75%).

One-Pot Methodologies

  • Patent-Based Approach :
    • Simultaneous thiazole and enaminone synthesis using ethyl 3-(dimethylamino)-3-oxopropanoate and thiazole precursors.
    • Catalyzed by triethylamine or dilute H₂SO₄ at 60–80°C.

Reaction Optimization and Challenges

Stereochemical Control

  • The (E)-configuration of the enaminone is thermodynamically favored, achieved via prolonged reflux or use of polar aprotic solvents.

Yield Enhancement Strategies

  • Catalyst Screening :

    Catalyst Solvent Temperature (°C) Yield (%)
    H₂SO₄ Ethanol 80 68
    Triethylamine Toluene 110 72
    DMF-DMA Xylene 120 85
  • Microwave Assistance :

    • Reduced reaction time from 12 hours to 30 minutes with comparable yields (80–82%).

Analytical Characterization

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, N(CH₃)₂), 2.52 (s, 3H, thiazole-CH₃), 2.61 (s, 3H, thiazole-CH₃), 6.82 (d, J = 12.4 Hz, 1H, CH), 7.94 (d, J = 12.4 Hz, 1H, CH).
    • IR (KBr) : 1645 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
  • Chromatographic Purity :

    • HPLC (C18 column): >98% purity at 254 nm.

Industrial-Scale Production Considerations

Cost-Effective Substrates

  • Replacement of ethyl 3-oxopropanoate with cheaper acetyl chloride derivatives reduces raw material costs by ~40%.

Waste Management

  • Neutralization of acidic byproducts using CaCO₃ minimizes environmental impact.

Emerging Synthetic Technologies

Flow Chemistry Applications

  • Continuous flow systems achieve 90% yield in 10 minutes residence time, enhancing scalability.

Photocatalytic Methods

  • Visible-light-mediated enaminone formation under mild conditions (room temperature, 24 hours, 75% yield).

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the thiazole ring can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .

Anticancer Properties
Studies have shown that thiazole derivatives possess anticancer properties. A notable case study involved a series of thiazole-based compounds that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation. The compound has been tested for its potential to induce apoptosis in cancer cells, showing promise as a lead compound for further development .

Material Science Applications

Organic Electronics
The compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research indicates that thiazole derivatives can be used as hole transport materials due to their favorable electronic properties. A study detailed the synthesis of a series of thiazole-based compounds and their performance in OLED devices, demonstrating improved efficiency and stability compared to traditional materials .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Material ScienceOrganic ElectronicsUsed as hole transport material in OLEDs

Case Studies

  • Antimicrobial Activity Study
    A recent study published in Pharmaceutical Research evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity Assessment
    In another study published in Cancer Letters, researchers assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations, with the compound inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Sodium Salt of 3-Hydroxy-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (Compound 10)

  • Structural Difference: Replaces the dimethylamino group with a hydroxyl moiety.
  • Synthesis : Derived from 5-acetyl-2,4-dimethylthiazole via reaction with ethyl formate in the presence of sodium methoxide .
  • Chemical Reactivity: The hydroxyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines) .

2.1.2. 3-(Dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one

  • Structural Difference: Fluorination at the β-position of the enone and a methylamino substituent on the thiazole ring.
  • Synthesis: Generated via fluorination of the parent compound using SelecFluor in methanol .
Chalcone and Enaminone Derivatives

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Analogs)

  • Structural Difference : Replaces the thiazole core with a simple aryl group.
  • Crystallographic Data : Dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26°, influencing conjugation and solubility .
  • Reactivity : Lacks the thiazole’s heteroatom-driven electronic effects, reducing versatility in heterocyclic synthesis .

2.2.2. (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one

  • Structural Difference : Thiazol-2-yl substitution instead of 2,4-dimethylthiazol-5-yl.
  • Biological Relevance : Acts as an intermediate in anticancer drug synthesis, with the thiazole position affecting binding to biological targets .

Comparative Spectral and Reactivity Data

Compound Key $ ^1H $ NMR Signals (δ, ppm) Reactivity Highlights
Target Compound 2.49–3.15 (4 × CH$ _3 $), 5.49–7.28 (CH=CH–N) Forms pyrazolo[1,5-a]pyrimidines with aminopyrazoles
Compound 10 (Hydroxy analog) Hydroxyl peak (~10–12 ppm), absence of N(CH$ _3 $)$ _2 $ Enhanced electrophilicity for nucleophilic attack
Fluorinated Derivative Additional fluorine coupling (e.g., δ ~5.5–6.5 for CH–F) Improved metabolic stability
Chalcone Analogs Aromatic protons (δ = 6.5–8.5), no thiazole signals Limited utility in heterocyclic synthesis

Biological Activity

3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article reviews its biological activity by summarizing various studies, including in vitro and in vivo experiments, and discussing the underlying mechanisms of action.

  • Molecular Formula : C10H14N2OS
  • Molecular Weight : 210.3 g/mol
  • CAS Number : 15521980

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Several studies have reported its efficacy against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits antiproliferative effects by disrupting microtubule dynamics through binding to the colchicine site of tubulin polymerization. This mechanism is crucial for inducing apoptosis in cancer cells .
    • Studies indicate that the compound can activate caspases (caspase-2, -3, and -8), which are essential for the apoptotic process .
  • In Vitro Studies :
    • A series of experiments evaluated the compound's activity against multiple human cancer cell lines. Notably, it demonstrated IC50 values ranging from low micromolar to single-digit nanomolar concentrations against various lines, indicating potent antiproliferative activity .
    • The compound's activity was compared with other thiazole derivatives, revealing that modifications at the thiazole ring significantly influenced its biological potency. For instance, compounds with N,N-dimethylamino substitutions showed reduced activity compared to their N-methylamino counterparts .
  • Cytotoxicity Against Normal Cells :
    • The compound was also tested on normal human peripheral blood lymphocytes (PBL). Results showed moderate cytotoxicity with GI50 values indicating preferential activity against proliferating cells compared to resting PBL .

Table 1: Summary of Biological Activities

Study ReferenceCell Lines TestedIC50 Values (nM)Mechanism of Action
A549, MCF-71.7 - 38Microtubule disruption and apoptosis
Various Cancer LinesLow micromolar to nanomolarCaspase activation
Peripheral Blood Lymphocytes120 - 1272Preferential activity on proliferating cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation of 5-acetyl-2,4-dimethylthiazole with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux. This method achieves high yields (~80%) by optimizing solvent polarity and temperature to stabilize the enaminone intermediate .
  • Key validation : 1H^1H NMR data (e.g., δ=2.49 ppm for thiazole-CH3_3, 5.49–5.54 ppm for CH=CH–N) and elemental analysis confirm structural integrity .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The enaminone backbone adopts a planar conformation, with bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) consistent with conjugation. Use SHELX for refinement and Mercury for visualization of intermolecular interactions (e.g., π-π stacking in thiazole rings) .
  • Example : A similar enaminone derivative (3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one) crystallizes in the monoclinic P21_1/c space group (Z=4) .

Q. What preliminary biological activities have been reported for this compound?

  • Derivatives show IC50_{50} values in the 50–75 μM range against cancer cell lines (e.g., breast MCF-7). Activity correlates with the electron-withdrawing thiazole moiety enhancing electrophilicity at the α,β-unsaturated ketone .
  • Table :

Derivative SubstituentIC50_{50} (μM)Target
4-Fluorophenyl54.3MCF-7
3-Methylphenyl73.5HeLa

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like DNA gyrase B?

  • Molecular dynamics (MD) simulations using AMBER or GROMACS assess binding to DNA gyrase B (PDB: 1KZN). The α,β-unsaturated ketone forms hydrogen bonds with Arg76 and Asp73, while the thiazole ring participates in hydrophobic interactions with Val167 .
  • Validation : RMSD < 2.0 Å over 100 ns simulations indicates stable binding .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Twinning and weak diffraction (common with flexible enaminones) require high-resolution data (d ≤ 1.0 Å). Use SHELXD for structure solution and TWINLAW for detwinning. For ambiguous electron density, iterative refinement in SHELXL with restraints on planar groups improves accuracy .

Q. How do conflicting spectral and computational data for tautomeric forms (enaminone vs. keto-enamine) get resolved?

  • 13C^{13}C NMR and IR spectroscopy distinguish tautomers: C=O stretches at 1670 cm1^{-1} (enaminone) vs. 1720 cm1^{-1} (keto). DFT calculations (B3LYP/6-31G*) compare relative stability; the enaminone form is favored by 8–10 kcal/mol due to conjugation .

Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?

  • Use inverse electron-demand Diels-Alder (IEDDA) with electron-deficient dienophiles (e.g., tetrazines). The dimethylamino group acts as an electron donor, directing addition to the β-position of the enone. Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity .

Methodological Notes

  • Critical Tools : SHELX for crystallography , Mercury for packing analysis , and AMBER for MD simulations .
  • Data Reproducibility : Replicate synthesis in anhydrous xylene to prevent hydrolysis of DMF-DMA .

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